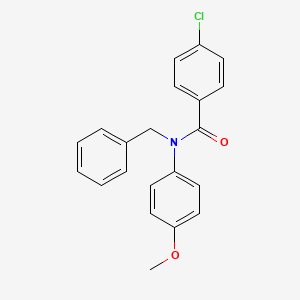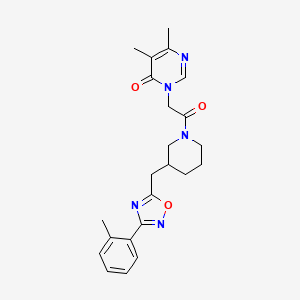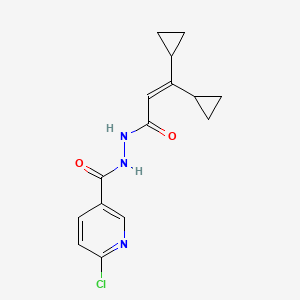
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a carbohydrazide group at the 3rd position, which is further substituted with a 3,3-dicyclopropylprop-2-enoyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: The chloro group can be introduced at the 6th position of the pyridine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine hydrate under reflux conditions.
Substitution with 3,3-Dicyclopropylprop-2-enoyl Moiety: The final step involves the reaction of the carbohydrazide derivative with 3,3-dicyclopropylprop-2-enoyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide: Similar structure but different substituents.
6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide: Different functional groups on the pyridine ring.
The uniqueness of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the 3,3-dicyclopropylprop-2-enoyl moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-6-5-11(8-17-13)15(21)19-18-14(20)7-12(9-1-2-9)10-3-4-10/h5-10H,1-4H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHGDGSSXWWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
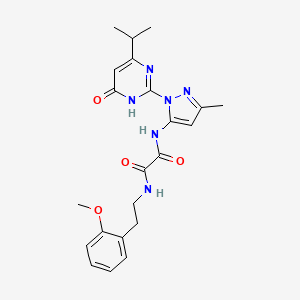
![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2360183.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2360184.png)
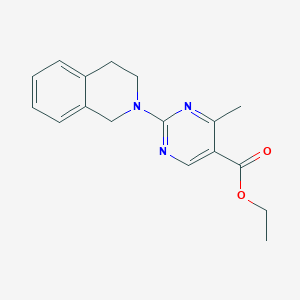
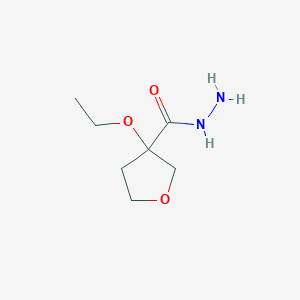
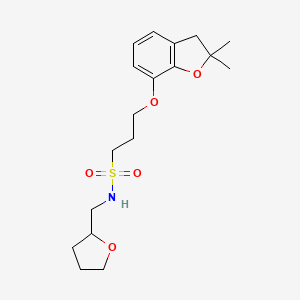
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B2360190.png)
![2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2360191.png)
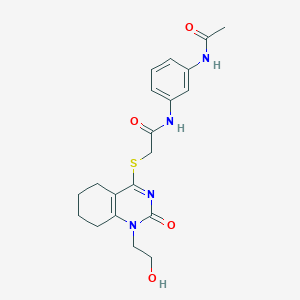
![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)
